molecular formula C14H15O4P B032854 Bis(2-methylphenyl) hydrogen phosphate CAS No. 35787-74-7

Bis(2-methylphenyl) hydrogen phosphate

Cat. No.: B032854
CAS No.: 35787-74-7
M. Wt: 278.24 g/mol
InChI Key: OHRCKPRYDGSBRN-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl) hydrogen phosphate is an organic compound with the molecular formula C14H15O4P. It is known for its unique structure, where two 2-methylphenyl groups are bonded to a phosphate group. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl) hydrogen phosphate can be synthesized through the reaction of 2-methylphenol (o-cresol) with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows: [ \text{2 C}_7\text{H}_8\text{O} + \text{POCl}_3 + \text{2 C}_5\text{H}_5\text{N} \rightarrow \text{(C}_7\text{H}_7\text{O)}_2\text{PO}_2\text{H} + \text{2 C}_5\text{H}_5\text{N}\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Substitution: The compound can participate in substitution reactions, where one or both of the 2-methylphenyl groups are replaced by other functional groups.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and 2-methylphenol.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

    Oxidation Products: Oxidized derivatives of this compound.

    Substitution Products: Compounds with substituted functional groups on the phenyl rings.

    Hydrolysis Products: Phosphoric acid and 2-methylphenol.

Scientific Research Applications

Bis(2-methylphenyl) hydrogen phosphate is utilized in various scientific research fields due to its versatile chemical properties:

Mechanism of Action

The mechanism by which bis(2-methylphenyl) hydrogen phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, altering the activity of proteins and other biomolecules. The 2-methylphenyl groups may also interact with hydrophobic regions of target molecules, influencing their function and stability .

Comparison with Similar Compounds

    Bis(2,4-di-tert-butylphenyl) phosphate: Known for its use as an antioxidant in polymers.

    Bis(p-nonylphenyl) phosphate: Utilized in industrial applications for its stability and performance.

Uniqueness: Bis(2-methylphenyl) hydrogen phosphate is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Properties

IUPAC Name

bis(2-methylphenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRCKPRYDGSBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957173
Record name Di-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35787-74-7
Record name Phosphoric acid, bis(2-methylphenyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-o-cresyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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